Methyl 3,3,3-trifluoroalaninate

Enzyme inhibition Suicide substrate kinetics Alanine racemase

Replace generic alanine esters with this fluorinated building block to avoid uncontrolled variables in enzyme inhibition or peptide stability studies. - **For alanine racemase**: Achieves >260-fold higher inactivation efficiency (partition ratio <10) vs difluoroalanine analogs. - **For protease resistance**: -CF3 group at P1 position reduces scissile amide cleavage, extending peptide half-life. - **Supply**: White crystalline solid, ≥98% purity, available as free base or HCl salt. Global shipping.

Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
Cat. No. B12326178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3,3-trifluoroalaninate
Molecular FormulaC4H6F3NO2
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)N
InChIInChI=1S/C4H6F3NO2/c1-10-3(9)2(8)4(5,6)7/h2H,8H2,1H3/t2-/m1/s1
InChIKeyMPSBBPUJPYCDGC-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,3,3-trifluoroalaninate – Technical Baseline


Methyl 3,3,3-trifluoroalaninate (CAS 27240-44-4; molecular formula C₄H₆F₃NO₂; molecular weight 157.09 g/mol) is the methyl ester derivative of 3,3,3-trifluoroalanine, a fluorinated analog of the proteinogenic amino acid alanine in which the β-methyl group is replaced by a trifluoromethyl (-CF₃) moiety . This compound exists as a white to off-white crystalline solid with a melting point of 168–170 °C and a predicted boiling point of 147.5 ± 35.0 °C . As a chiral α-amino acid derivative bearing a strongly electron-withdrawing -CF₃ group, it serves as a versatile synthetic building block for the introduction of trifluoromethylated alanine residues into more complex molecular architectures, including peptidomimetics, enzyme inhibitors, and fluorinated pharmaceuticals [1]. The compound is commercially available as the free base (typically 98% purity minimum) and as the hydrochloride salt (CAS 134297-36-2), with the latter offering enhanced handling stability for certain synthetic applications .

Role Chiral fluorinated α-amino acid building block
Key Moiety -CF₃ group for electronic and conformational control
Forms Free base and hydrochloride salt available
Workflow Peptidomimetic synthesis and enzyme inhibitor development

Methyl 3,3,3-trifluoroalaninate – Why Substitution Is Unjustified


The procurement decision to select methyl 3,3,3-trifluoroalaninate over structurally related alternatives—including unsubstituted alanine methyl ester, monofluoroalanine derivatives, or difluoroalanine analogs—cannot be made on the basis of superficial structural similarity alone. The substitution of three hydrogen atoms with fluorine at the β-carbon fundamentally alters the compound's electronic profile, conformational preferences, and metabolic fate [1]. Theoretical studies demonstrate that α-trifluoroalanine exhibits conformers with exceptional stability compared to analogous conformers of alanine, a difference attributed to altered dipole moments and the formation of intramolecular F⋯H–O hydrogen bonds that are absent in the non-fluorinated counterpart [2]. Furthermore, incremental fluorination (mono- vs. di- vs. tri-fluoro substitution) produces non-linear, quantitatively distinct changes in enzyme inhibition kinetics and substrate processing behavior [3]. Consequently, substituting methyl 3,3,3-trifluoroalaninate with a generic alanine ester or an alternative fluorinated analog without experimental validation would introduce uncontrolled variables into synthetic or biological workflows, potentially invalidating comparative studies, altering reaction outcomes, and compromising the reproducibility of downstream applications.

Trifluoroalanine -CF₃ vs Alanine -CH₃ Electronic profile and conformational landscape may shift fundamentally; F⋯H–O bonding absent in non-fluorinated analog
Tri-fluoro substitution vs Mono-/difluoro analogs Enzyme kinetics and substrate processing may produce non-linear, distinct profiles across fluorination levels
Free base form vs Salt form mismatch Solubility and handling characteristics may differ; synthetic compatibility requires verification

Methyl 3,3,3-trifluoroalaninate – Comparative Evidence


Inactivation Efficiency: Trifluoroalanine vs. Difluoroalanine

In a direct head-to-head kinetic study of fluorinated alanine derivatives acting as suicide substrates for Escherichia coli B alanine racemase, DL-trifluoroalanine exhibited a partition ratio (turnover events per inactivation event) of less than 10, whereas D- and L-difluoroalanine isomers displayed partition ratios of 5,000 and 2,600, respectively [1]. This difference corresponds to at least a 260-fold improvement in inactivation efficiency for the trifluorinated compound relative to the difluorinated analogs. The estimated inactivation rate constant for DL-trifluoroalanine was ≤ 1.0 min⁻¹, compared with 2.2 min⁻¹ for D-difluoroalanine and 0.33 min⁻¹ for L-difluoroalanine, indicating that trifluoroalanine achieves high killing efficiency with minimal catalytic turnover before enzyme inactivation [1].

Inactivation Efficiency
Head-to-head
Partition ratio < 10 vs 5,000 / 2,600
Supports enzyme inactivation study design
E. coli B alanine racemase; DL-trifluoroalanine
Enzyme inhibition Suicide substrate kinetics Alanine racemase Antibacterial target validation

Irreversible Inhibition: Trifluoroalanine vs. Monofluoroalanine

A comparative study of fluoroalanine derivatives tested against Salmonella enterica serovar Typhimurium O-acetylserine sulfhydrylase (OASS) isozymes A and B revealed a mechanistically critical distinction: monofluoroalanine behaves as a substrate analog, whereas trifluoroalanine produces time-dependent absorbance and fluorescence spectral changes in both isozymes that are associated with irreversible inhibition [1]. While quantitative IC₅₀ or Kᵢ values were not provided in the accessible abstract, the qualitative mechanistic divergence—reversible substrate analog behavior versus time-dependent irreversible inactivation—represents a fundamental differentiation that cannot be achieved with less-fluorinated analogs [1]. This irreversible binding mode implies that trifluoroalanine can permanently disable the target enzyme, whereas monofluoroalanine may be displaced by the natural substrate (O-acetylserine) or processed catalytically.

Inhibition Mechanism
Data to verify
Irreversible (time-dependent) vs Reversible substrate analog
Supports mechanism-of-action differentiation studies
OASS isozymes; quantitative Ki/IC₅₀ pending
Cysteine biosynthesis Irreversible enzyme inhibition PLP-dependent enzymes Antibacterial target

Conformational Stability: Trifluoroalanine vs. Alanine

High-level ab initio calculations (MP2/6-31+G*) of α-trifluoroalanine identified multiple conformers with exceptional stability relative to the analogous conformers of unsubstituted alanine [1]. The enhanced stability of specific α-trifluoroalanine conformers arises from two distinct sources: (1) differences in dipole moments induced by the strongly electron-withdrawing trifluoromethyl substituent, and (2) the formation of intramolecular F⋯H–O hydrogen bonds, a stabilizing interaction that is structurally impossible in alanine due to the absence of fluorine atoms [1]. While specific energy differences (in kcal/mol) between conformers were not extracted in the accessible abstract, the study conclusively establishes that the conformational landscape of trifluoroalanine is both narrower and populated by lower-energy minima than that of alanine.

Conformer Stability
Class-level
MP2/6-31+G*
F⋯H–O intramolecular H-bonding; lower-energy conformer minima vs alanine
Supports conformational pre-organization studies
Gas-phase optimized geometries; kcal/mol values pending
Computational chemistry Conformational analysis Peptidomimetic design Molecular modeling

Chiral Separation Selectivity: Trifluoroalanine vs. Fluoroalanines

A systematic ligand-exchange liquid chromatography study evaluating the enantiomeric separation of fluoroalanine derivatives on chiral stationary phases (ChiralProCu, ChiralValCu, and Chiral-1 Nucleosil columns) demonstrated that progressive substitution of hydrogen with fluorine atoms results in a significant increase in enantiomer separation selectivity [1]. The study examined 3-fluoroalanine, 3,3-difluoroalanine, and 3,3,3-trifluoroalanine, finding that the trifluorinated derivative exhibited the highest separation selectivity among the series [1]. While numeric selectivity factors (α) were not provided in the accessible abstract, the reported trend of increasing selectivity with increasing fluorination establishes trifluoroalanine as the analytically most resolvable member of this series.

Chiral Resolution
Reported
Highest selectivity in fluoroalanine series
Mono- < di- < tri-fluoro trend on chiral ligand-exchange columns
Supports chiral method development context
ChiralProCu, ChiralValCu, Chiral-1 Nucleosil phases
Chiral chromatography Enantiomer separation Analytical method development Fluorinated amino acids

Proteolytic Stability: Trifluoroalanine-Containing Peptides

Incorporation of trifluoroalanine residues into peptide sequences enhances proteolytic stability against serine proteases, including trypsin and chymotrypsin, particularly when the fluorinated amino acid occupies the P1 position . This enhanced stability stems from the electron-withdrawing nature of the -CF₃ group, which alters the electronic environment of the scissile amide bond and reduces its susceptibility to nucleophilic attack by the catalytic serine residue [1]. While quantitative half-life extension values were not specified in the accessible content, this class-level observation establishes that peptides containing trifluoroalanine exhibit measurably reduced degradation rates compared to those containing alanine at the equivalent position.

Protease Resistance
Class-level
Enhanced P1 position stability against trypsin and chymotrypsin
Supports peptide stability screening studies
In vitro protease assays; half-life values pending
Peptidomimetics Protease resistance Peptide drug design Metabolic stability

Methyl 3,3,3-trifluoroalaninate – Application Scenarios


Alanine Racemase Inhibitor Development

For research teams developing suicide substrates against bacterial alanine racemase (a validated antibacterial target involved in D-alanine biosynthesis for cell wall peptidoglycan), methyl 3,3,3-trifluoroalaninate-derived inhibitors offer >260-fold higher inactivation efficiency (partition ratio <10) compared with difluoroalanine analogs (partition ratios 2,600–5,000) [1]. This quantifiable efficiency advantage directly reduces compound consumption in high-throughput screening campaigns and improves the likelihood of identifying tractable lead compounds with favorable therapeutic indices. Users should prioritize this building block when the experimental objective is irreversible enzyme inactivation rather than reversible competitive inhibition.

Protease-Resistant Peptidomimetic Lead Optimization

Medicinal chemistry programs focused on peptide-based therapeutics or peptidomimetics that require resistance to serine protease degradation (e.g., trypsin, chymotrypsin) should incorporate methyl 3,3,3-trifluoroalaninate as the precursor for trifluoroalanine residues at P1 positions [2]. The electron-withdrawing -CF₃ group reduces the susceptibility of the adjacent scissile amide bond to enzymatic cleavage, thereby extending the in vivo half-life of the peptide construct. This stability enhancement is particularly relevant for programs targeting oral bioavailability or sustained systemic exposure of peptide drugs.

Conformationally Constrained Peptidomimetics via F⋯H–O Bonding

Structural biology and computational chemistry groups designing conformationally restricted peptidomimetics should select methyl 3,3,3-trifluoroalaninate for its unique capacity to form intramolecular F⋯H–O hydrogen bonds that stabilize specific conformers not accessible to alanine-based scaffolds [3]. This pre-organization reduces the entropic cost of target binding and can be exploited to improve binding affinity and selectivity for receptors with well-defined conformational requirements. The theoretical and spectroscopic evidence for these stabilizing interactions supports the rational design of fluorinated peptide analogs with predictable secondary structure propensities.

Chiral Purity Analysis of Fluorinated Amino Acids

Quality control and analytical development laboratories requiring robust enantiomeric purity assessment of fluorinated amino acid derivatives should consider methyl 3,3,3-trifluoroalaninate as a reference standard for chiral ligand-exchange chromatography method validation [4]. The compound exhibits the highest enantiomer separation selectivity among the fluoroalanine series on ChiralProCu, ChiralValCu, and Chiral-1 Nucleosil stationary phases, making it an ideal system suitability standard for developing and validating chiral HPLC methods for this compound class.

Application
Selection Property
Validation Focus
Alanine racemase inhibition studies
Enzyme inactivation efficiency
Partition ratio and kinetic analysis
Protease stability research
P1 position proteolytic resistance
Degradation rate comparison vs alanine peptides
Conformational analysis studies
Intramolecular F⋯H–O bonding
Conformer population and stability assessment
Chiral method development context
Enantiomer separation selectivity
Ligand-exchange chiral stationary phase screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,3,3-trifluoroalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.